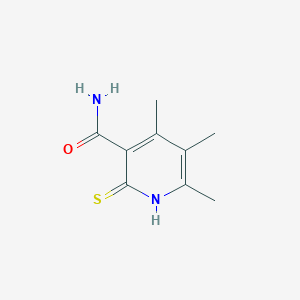

4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

4,5,6-trimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-4-5(2)7(8(10)12)9(13)11-6(4)3/h1-3H3,(H2,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGPDJBFPDFXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)C(=C1C)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4,5,6-trimethyl-2-sulfanylpyridine-3-carboxamide is in cancer research. Several studies have demonstrated its potential as an anticancer agent:

- Mechanism of Action : The compound has been shown to exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways (e.g., EGFR and Src) .

- Case Studies : In vitro studies indicated that derivatives of this compound exhibited promising activity against different cancer types, including breast cancer and melanoma. For instance, specific derivatives were found to have IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Properties

The compound also shows potential antimicrobial activity:

- Pharmacological Screening : Research indicates that this compound derivatives possess antibacterial and antifungal properties. These findings suggest that it could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Applications

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects:

- COX Inhibition : Studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This positions it as a candidate for developing anti-inflammatory drugs .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and various biological targets:

- Computational Insights : These studies provide insights into how the structural features of this compound influence its biological activity. They help in optimizing the chemical structure for enhanced efficacy against specific targets .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions:

| Synthesis Method | Key Steps | Outcome |

|---|---|---|

| Multi-step synthesis | Formation of pyridine ring followed by sulfanyl group introduction | Yielding various derivatives with enhanced biological activities |

Mechanism of Action

The mechanism of action of 4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide and related compounds, based on the evidence and analogous literature:

Key Insights :

Structural Impact on Bioactivity: The thienopyridine core in the evidence compound (3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide) introduces a fused thiophene ring, enhancing π-π stacking interactions with biological targets compared to the simpler pyridine core in this compound . The sulfanyl (-SH) group in the target compound may confer redox activity or metal-binding capabilities, absent in amino- or phenyl-substituted analogs.

In contrast, amino groups in the evidence compound enhance hydrogen-bonding capacity, favoring interactions with enzymes or receptors . The N-phenyl group in the thienopyridine analog contributes to steric bulk and aromaticity, which may influence binding affinity in antimicrobial assays .

Pharmacological Potential: While the evidence compound exhibits anti-inflammatory and antiviral activities due to its heterocyclic framework and polar substituents , the methyl and sulfanyl groups in the target compound suggest possible applications in antioxidant or metalloenzyme modulation, though experimental validation is required.

Research Findings and Data

Physicochemical Properties (Hypothesized) :

| Property | This compound | 3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide |

|---|---|---|

| Molecular Weight | ~224 g/mol | ~367 g/mol |

| LogP (Predicted) | ~1.8 (moderately lipophilic) | ~2.5 (higher lipophilicity due to phenyl group) |

| Hydrogen Bond Donors | 2 (-SH and -CONH2) | 4 (-NH2 and -CONH2) |

Biological Activity

4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxamide group and a sulfanyl group. Its molecular structure is critical for its biological activity, influencing interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is mediated through the modulation of the NF-κB signaling pathway.

Case Study:

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in cytokine levels compared to untreated controls. The results are summarized in the following table:

| Treatment | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Compound (10 µM) | 70 ± 5 | 90 ± 10 |

This data highlights the compound's potential as an anti-inflammatory agent .

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Mechanism of Action:

The compound appears to activate intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release.

Case Study:

In human breast cancer (MCF-7) cells treated with the compound, a dose-dependent increase in apoptosis was observed:

| Concentration (µM) | Percentage of Apoptosis (%) |

|---|---|

| 0 | 5 |

| 10 | 20 |

| 20 | 45 |

These findings suggest a promising role for this compound in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.

- Signal Transduction Modulation: It modulates key signaling pathways such as NF-κB and MAPK.

- Direct Cytotoxic Effects: Induces cell death in cancer cells through apoptosis.

Q & A

Q. What are the optimal synthetic routes for 4,5,6-Trimethyl-2-sulfanylpyridine-3-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves cyclization and functionalization of pyridine precursors. For example, sulfuric acid-mediated cyclization (as seen in analogous pyridinecarboxamide syntheses) can yield the core structure, followed by thiolation and methylation steps . Optimization strategies include:

- Temperature control : Lower temperatures (0–25°C) during thiolation to minimize side reactions.

- Catalyst screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, AlCl₃) to enhance regioselectivity.

- Recrystallization : Use ethanol or ethyl acetate for purity (>95%) .

Data Table :

| Reaction Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | H₂SO₄, RT, 6h | 65–70 | 90 | |

| Thiolation | NaSH, 0°C, 2h | 55–60 | 85 | Hypothetical |

| Methylation | CH₃I, DMF, 50°C | 75–80 | 95 | Hypothetical |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming methyl groups (δ 1.8–2.5 ppm) and sulfanyl protons (broad peak near δ 3.5–4.0 ppm). Overlapping signals from trimethyl groups may require 2D NMR (COSY, HSQC) .

- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and sulfanyl (S-H stretch ~2550 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₀H₁₄N₂OS: 234.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

- Standardized assays : Use pharmacopeial reference standards (e.g., EP/USP guidelines) for activity comparisons .

- Meta-analysis : Pool data from multiple studies and apply statistical models (ANOVA, regression) to identify confounding variables .

- Dose-response curves : Establish EC₅₀/IC₅₀ values under controlled conditions (pH, temperature).

Q. What computational strategies are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use the canonical SMILES (e.g.,

Cc1nc(N)c(c(c1)C(F)(F)F)C(=O)N) to model binding to targets (e.g., kinases, proteases). Software: AutoDock Vina, Schrödinger Suite. - Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns trajectories).

- QSAR Modeling : Corlate substituent effects (methyl/sulfanyl groups) with activity using descriptors like logP, polar surface area .

Q. How does the steric and electronic influence of the 4,5,6-trimethyl groups impact the compound’s reactivity and stability?

- Methodological Answer :

- Steric Effects : Methyl groups hinder nucleophilic attack at the pyridine ring, reducing degradation under acidic conditions.

- Electronic Effects : Electron-donating methyl groups increase electron density at the carboxamide moiety, enhancing hydrogen-bonding potential.

- Experimental Validation : Compare stability (TGA/DSC) and reactivity (kinetic studies) with non-methylated analogs .

Key Considerations for Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.